Tetraethylammonium Fluoride Tetrahydrofluoride

Vue d'ensemble

Description

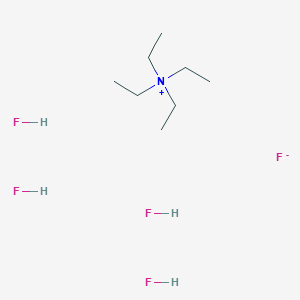

Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) is a quaternary ammonium fluoride complex with the molecular formula C₈H₂₄F₅N (MW: 229.27 g/mol) and CAS numbers 145826-81-9 (anhydrous) and 42539-97-9 (trihydrofluoride variant) . It is a hygroscopic, nitrogen-sensitive compound typically stored at 2–8°C under inert conditions to prevent decomposition . TEAF·4HF serves as a fluoride source in organic synthesis, particularly in photocatalytic aromatic fluorination and silicon–carbon bond cleavage . Its unique structure, containing four equivalents of hydrogen fluoride (HF), enhances its reactivity in fluorination reactions while posing handling challenges due to HF's corrosivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetraethylammonium Fluoride Tetrahydrofluoride can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows: [ \text{N(C}_2\text{H}_5\text{)}_4\text{OH} + 4\text{HF} \rightarrow \text{N(C}_2\text{H}_5\text{)}_4\text{F} \cdot 4\text{HF} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful handling of hydrofluoric acid, which is highly corrosive and toxic. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Tetraethylammonium Fluoride Tetrahydrofluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It acts as a nucleophilic fluorinating agent, replacing halogen atoms in organic compounds.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Deprotonation: It can deprotonate weak acids, forming the corresponding fluoride salts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic halides, alcohols, and weak acids. The reactions typically occur under anhydrous conditions to prevent the hydrolysis of the fluoride ion.

Major Products

The major products formed from reactions involving this compound include fluorinated organic compounds, such as alkyl fluorides and aryl fluorides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Organic Synthesis

TEAF- 4HF is primarily utilized as a source of fluoride ions in organic reactions. Its role as a fluoride donor facilitates various nucleophilic substitution reactions, particularly in the synthesis of fluorinated compounds. This capability is crucial in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced biological activity.

Key Reactions

- Nucleophilic Substitution : TEAF- 4HF participates in nucleophilic aromatic substitution (NAr) reactions, enabling the synthesis of fluorinated derivatives from non-fluorinated precursors. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Electrochemical Fluorination : TEAF- 4HF has been employed in automated synthesizers for electrochemical fluorination processes, enhancing the efficiency and yield of fluorinated products .

Material Science

In material science, TEAF- 4HF is explored for its potential applications in developing new materials with enhanced properties. Its ability to act as a fluoride source can modify the surface characteristics of materials, leading to improved performance in various applications.

Applications

- Surface Modification : The compound can be used to modify surfaces of polymers and metals to enhance their chemical resistance and mechanical properties.

- Nanomaterials : Research indicates potential applications in synthesizing fluoride-containing nanomaterials, which may exhibit unique electronic and optical properties.

Biochemical Research

TEAF- 4HF serves as a biochemical reagent, particularly in studies involving fluorination reactions that are essential for understanding biological processes. Its use in life sciences is growing due to its effectiveness in producing fluorinated biomolecules.

Case Studies

- Fluorinated Amino Acids : TEAF- 4HF has been used to synthesize fluorinated amino acids, which are crucial for studying protein structures and functions .

- Radiolabeling : It plays a role in radiolabeling techniques, facilitating the incorporation of fluorine-18 into biomolecules for positron emission tomography (PET) imaging .

Mécanisme D'action

The mechanism by which Tetraethylammonium Fluoride Tetrahydrofluoride exerts its effects involves the release of fluoride ions. These ions can participate in nucleophilic substitution reactions, replacing other halogen atoms in organic molecules. Additionally, the compound can block potassium channels in biological systems, affecting ion transport and membrane potential.

Comparaison Avec Des Composés Similaires

Tetraethylammonium Fluoride (TEAF)

- Formula : C₈H₂₀F₅N (anhydrous) or C₈H₂₀F₅N·nH₂O (hydrated forms).

- Key Properties :

- Lower HF content compared to TEAF·4HF, reducing its fluorination potency.

- Strong fluoride binding affinity (Ka ≥ 10⁶ M⁻¹ ), similar to chloride, due to tight ion pairing with the tetraethylammonium cation .

- Used in transmembrane fluoride transport studies and as a counterion in NMR-based fluoride detection .

- Applications : Less reactive than TEAF·4HF in fluorination but effective in anion-binding applications .

Table 1: TEAF·4HF vs. TEAF

| Property | TEAF·4HF | TEAF |

|---|---|---|

| HF Content | 4 equivalents | 0–2 equivalents (hydrate) |

| Fluoride Binding (Ka) | Not reported | ≥10⁶ M⁻¹ |

| Key Use | Photocatalytic fluorination | Transmembrane transport |

Tetramethylammonium Fluoride (TMAF)

- Formula : C₄H₁₂FN (anhydrous) or C₄H₁₂FN·3H₂O (hydrate).

- Key Properties :

- Applications : Preferred in low-basicity conditions , such as silicon-based cross-coupling reactions, where TEAF·4HF’s higher HF content would degrade substrates .

Table 2: TEAF·4HF vs. TMAF

| Property | TEAF·4HF | TMAF |

|---|---|---|

| Cation Size | Tetraethylammonium | Tetramethylammonium |

| Basicity | Higher (due to HF) | Lower (tight ion pair) |

| Thermal Stability | Sensitive to moisture | Stable up to 300°C |

Tetrabutylammonium Fluoride (TBAF)

- Formula : C₁₆H₃₆FN (anhydrous), commonly stored as TBAF·3H₂O or in THF solution.

- Key Properties :

- Applications : Ideal for base-promoted reactions (e.g., silyl ether deprotection), whereas TEAF·4HF’s HF content limits its use in base-sensitive systems .

Table 3: TEAF·4HF vs. TBAF

| Property | TEAF·4HF | TBAF |

|---|---|---|

| Fluoride Basicity | Moderate (HF-dominated) | High (free fluoride) |

| Solubility | Limited in organic solvents | Soluble in THF |

| Hazard Profile | High (corrosive HF) | Moderate |

Tetraethylammonium Fluoride Trihydrofluoride (TEAF·3HF)

- Formula : C₈H₂₃F₄N (MW: 209.27 g/mol, CAS: 42539-97-9) .

- Key Properties :

- Applications : Suitable for moderate fluorination where TEAF·4HF’s higher HF content is unnecessary .

Table 4: TEAF·4HF vs. TEAF·3HF

| Property | TEAF·4HF | TEAF·3HF |

|---|---|---|

| HF Content | 4 equivalents | 3 equivalents |

| Reactivity | High | Moderate |

| Storage Stability | Requires inert conditions | More stable |

Activité Biologique

Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) is a quaternary ammonium salt that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

TEAF·4HF is characterized by its unique structure, consisting of tetraethylammonium cations and tetrahydrofluoride anions. The compound is known for its high solubility in polar solvents, which facilitates its use in various chemical reactions. Its reactivity is primarily attributed to the fluoride ion, which acts as a strong nucleophile.

The biological activity of TEAF·4HF can be attributed to several mechanisms:

- Nucleophilic Fluorination : The fluoride ion in TEAF·4HF participates in nucleophilic substitution reactions, making it useful in the synthesis of fluorinated organic compounds. This property has implications for drug development, particularly in creating fluorinated pharmaceuticals that exhibit enhanced biological activity due to increased metabolic stability and bioavailability .

- Ion Channel Modulation : Research indicates that quaternary ammonium compounds, including TEAF·4HF, can interact with ion channels and receptors in cellular membranes. This interaction can modulate signaling pathways related to neuronal activity and muscle contraction .

- Antimicrobial Activity : Some studies suggest that TEAF·4HF exhibits antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

1. Fluorination Reactions

A study conducted by researchers demonstrated the efficacy of TEAF·4HF in fluorination reactions under mild conditions. The authors reported that using TEAF·4HF allowed for the rapid formation of fluorinated products with high yields, showcasing its utility in synthetic organic chemistry .

2. Neurotransmitter Interaction

In a neuropharmacological context, TEAF·4HF was investigated for its effects on neurotransmitter systems. The compound was shown to influence GABAergic signaling pathways, potentially offering therapeutic avenues for treating neurological disorders such as epilepsy and anxiety disorders .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TEAF·4HF:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing TEA-F-THF, and how can its purity be validated?

TEA-F-THF is typically synthesized via two primary routes:

- Neutralization : Reacting tetraethylammonium hydroxide with hydrofluoric acid (HF) under anhydrous conditions. Stoichiometric control (e.g., molar ratios of 1:4 for hydroxide to HF) and inert gas purging are critical to minimize hydration and byproduct formation .

- Salt Metathesis : Exchanging counterions (e.g., chloride or iodide) in tetraethylammonium salts with fluoride sources like KF or CsF in polar aprotic solvents (e.g., THF). This method requires rigorous drying and inert atmospheres to prevent hydrolysis .

Purity Validation :

- NMR Spectroscopy : and NMR in deuterated DMSO or acetonitrile to confirm absence of unreacted HF or hydrate species.

- Elemental Analysis : Quantify C, H, N, and F to validate stoichiometry (CHFN) .

Q. What precautions are necessary for handling and storing TEA-F-THF in laboratory settings?

- Moisture Sensitivity : Store under inert gas (argon or nitrogen) in sealed containers. Hydration forms (e.g., dihydrate, trihydrate) alter reactivity and must be avoided .

- Corrosivity : Use PTFE or glass-lined equipment to prevent metal corrosion. Avoid contact with skin/eyes; wear nitrile gloves and safety goggles .

- Thermal Stability : Decomposition above 100°C releases HF; use fume hoods for high-temperature reactions .

Q. How is TEA-F-THF utilized as a fluorinating agent in nucleophilic aromatic substitution (SN_NNAr) reactions?

TEA-F-THF acts as a "naked fluoride" source due to its low solvation energy. Methodological steps include:

- Substrate Activation : Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) are refluxed with TEA-F-THF in DMF or DMSO at 80–120°C.

- Kinetic Control : Monitor reaction progress via TLC or NMR to prevent over-fluorination. Yields >80% are achievable for electron-poor substrates .

Q. What analytical techniques are recommended for characterizing TEA-F-THF and its reaction products?

- X-ray Crystallography : Resolve crystal structures to confirm anion-cation interactions and hydrogen-bonding networks (e.g., F···H–O in hydrates) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., HF release at >100°C) .

- Ion Chromatography : Quantify free fluoride ions to detect hydration or decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in TEA-F-THF influence its reactivity compared to other quaternary ammonium fluorides?

TEA-F-THF forms stable hydrogen-bonded networks (e.g., [F···(HF)]) that enhance fluoride ion availability. Key comparisons:

- Tetramethylammonium Fluoride (TMA-F) : Smaller cation size increases ion pairing, reducing nucleophilicity in non-polar solvents .

- Tetrabutylammonium Fluoride (TBA-F) : Bulkier cations improve solubility in THF but lower thermal stability. TEA-F-THF balances solubility and reactivity for aromatic fluorinations .

Q. What strategies optimize TEA-F-THF’s performance in electrochemical fluorination reactions?

- Supporting Electrolytes : Use TEA-F-THF·nHF (n = 3–5) as both fluoride source and electrolyte. Anhydrous conditions (water <50 ppm) prevent side reactions .

- Electrode Materials : Platinum or carbon electrodes minimize corrosion. Potentiostatic control at −1.5 to −2.0 V (vs. Ag/AgCl) enhances selectivity for monofluorination .

Q. How can computational methods (e.g., DFT) predict TEA-F-THF’s behavior in novel reaction systems?

- Solvent Modeling : COSMO-RS simulations predict solubility in ionic liquids or supercritical CO.

- Transition-State Analysis : Identify fluoride transfer barriers in SAr reactions using B3LYP/6-31G(d) basis sets. Correlate computational results with experimental kinetics .

Q. What are the challenges in scaling up TEA-F-THF-mediated reactions, and how can they be mitigated?

Propriétés

IUPAC Name |

tetraethylazanium;fluoride;tetrahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.5FH/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;5*1H/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANODKKTYHRYRDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F.F.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472894 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145826-81-9 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.